molecular formula C12H22O2 B14585533 Butyl 2,3-diethylcyclopropane-1-carboxylate CAS No. 61452-45-7

Butyl 2,3-diethylcyclopropane-1-carboxylate

Cat. No.: B14585533
CAS No.: 61452-45-7
M. Wt: 198.30 g/mol
InChI Key: XTKCIIJYHPKWFG-UHFFFAOYSA-N
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Description

Butyl 2,3-diethylcyclopropane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with butyl and diethyl groups, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,3-diethylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of diethylcyclopropane-1-carboxylate with butyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,3-diethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the butyl or diethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Butyl 2,3-diethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound to study cyclopropane ring strain and reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2,3-diethylcyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cycloalkane with a three-membered ring.

    Ethylcyclopropane: A cyclopropane ring substituted with an ethyl group.

    Butylcyclopropane: A cyclopropane ring substituted with a butyl group.

Uniqueness

Butyl 2,3-diethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and diethyl groups on the cyclopropane ring makes it a valuable compound for studying steric effects and reactivity.

Properties

CAS No.

61452-45-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

butyl 2,3-diethylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H22O2/c1-4-7-8-14-12(13)11-9(5-2)10(11)6-3/h9-11H,4-8H2,1-3H3

InChI Key

XTKCIIJYHPKWFG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1C(C1CC)CC

Origin of Product

United States

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